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molecular formula C10H8O3S B177034 5-Methoxy-1-benzothiophene-3-carboxylic acid CAS No. 123392-43-8

5-Methoxy-1-benzothiophene-3-carboxylic acid

Cat. No. B177034
M. Wt: 208.24 g/mol
InChI Key: JMQUXSAXYAFAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06693203B2

Procedure details

The methoxybenzo[b]thiophene carboxylic acid from Step 5 was slurried in toluene (35 L) and then warmed to 50° C. To an addition funnel containing toluene (9 L) was added boron tribromide (4.3 kg) and then the solution added over 1 hr to the slurry of 5-methoxy-3-benzo[b]thiophenecarboxylic acid. The mixture was aged for 8 hr. The reaction mixture was cooled to room temperature and 15%NaOH was slowly added (16 kg). To the three phase mixture was added 2 kg Solka Flok (filter aid) and then filtered to remove boric acid. The layers were then cut. To the aqueous layer was added 27 L THF and 4.5 kg NaCl, and then acidified to pH=1-3 with concentrated HCl (2.7 L). The layers were cut and the bottom layer extracted again with 15 L THF. The combined THF layers were then concentrated to a minimum stirred volume and solvent switched into toluene (kf<1000 ug/ml). The slurry was then cooled to 2-5° C., aged one hour and filtered, washing with cold toluene (10 L). The cake was dried on the filter pot with a nitrogen sweep under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 L
Type
solvent
Reaction Step Five
Quantity
9 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C2C=CC=CC=2SC=1C(O)=O.B(Br)(Br)Br.C[O:20][C:21]1[CH:32]=[CH:31][C:24]2[S:25][CH:26]=[C:27]([C:28]([OH:30])=[O:29])[C:23]=2[CH:22]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[OH:20][C:21]1[CH:32]=[CH:31][C:24]2[S:25][CH:26]=[C:27]([C:28]([OH:30])=[O:29])[C:23]=2[CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C2=C(SC1C(=O)O)C=CC=C2
Step Two
Name
Quantity
4.3 kg
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(SC=C2C(=O)O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
35 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
9 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred volume and solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
To the three phase mixture was added
FILTRATION
Type
FILTRATION
Details
2 kg Solka Flok (filter aid)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove boric acid
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 27 L THF and 4.5 kg NaCl
EXTRACTION
Type
EXTRACTION
Details
the bottom layer extracted again with 15 L THF
CONCENTRATION
Type
CONCENTRATION
Details
The combined THF layers were then concentrated to a minimum
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then cooled to 2-5° C., aged one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with cold toluene (10 L)
CUSTOM
Type
CUSTOM
Details
The cake was dried on the filter pot with a nitrogen sweep under vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
OC1=CC2=C(SC=C2C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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